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molecular formula C16H22BrNO2 B1436644 4-(3-Bromo-phenyl)-1-N-Boc-piperidine CAS No. 886362-62-5

4-(3-Bromo-phenyl)-1-N-Boc-piperidine

Cat. No. B1436644
M. Wt: 340.25 g/mol
InChI Key: SDAPURUFUOOCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

A mixture of 4-(3-bromophenyl)-1-N-Boc piperidine (430 mg, 1.26 mmol), formic acid (5 mL) and formaldehyde (0.5 mL) was heated under microwave irradiation at 150° C. for 10 minutes. The cooled reaction mixture was loaded onto a 70 g SCX-2 cartridge which was washed with methanol (200 mL) and then eluted with 2N ammonia in methanol (200 mL). Concentration of the combined basic fractions in vacuo afforded the title compound (318 mg, 99%) as a brown oil. 1H NMR (CDCl3, 300 MHz): 7.38-7.36 (m, 1H); 7.35-7.29 (m, 1H); 7.17-7.14 (m, 2H); 3.03-2.92 (m, 2H); 2.52-2.37 (m, 1H); 2.32 (s, 3H); 2.10-1.99 (m, 2H); 1.87-1.69 (m, 4H).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH2:12][N:11]([C:14](OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C=O>C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
was washed with methanol (200 mL)
WASH
Type
WASH
Details
eluted with 2N ammonia in methanol (200 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 318 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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